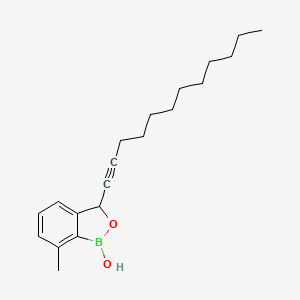
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol is a synthetic organic compound that features a benzoxaborole core structure. Benzoxaboroles are known for their unique chemical properties and biological activities, making them valuable in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-2,1-benzoxaborole and dodec-1-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a tool for studying biological processes.
Wirkmechanismus
The mechanism of action of 3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol can be compared with other similar compounds, such as:
2-(Dodec-1-yn-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: This compound features a similar dodec-1-yn-1-yl group but has a different core structure.
5-(Dodec-1-yn-1-yl)-2-hydroxybenzene-1,3-dicarbaldehyde: Another compound with a dodec-1-yn-1-yl group, but with different functional groups and properties.
The uniqueness of this compound lies in its benzoxaborole core, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
832726-03-1 |
|---|---|
Molekularformel |
C20H29BO2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
3-dodec-1-ynyl-1-hydroxy-7-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C20H29BO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-18-15-13-14-17(2)20(18)21(22)23-19/h13-15,19,22H,3-11H2,1-2H3 |
InChI-Schlüssel |
YAOSLOBNRMNCQC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC=C2C(O1)C#CCCCCCCCCCC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


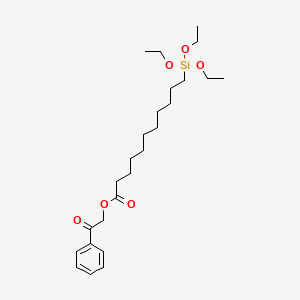

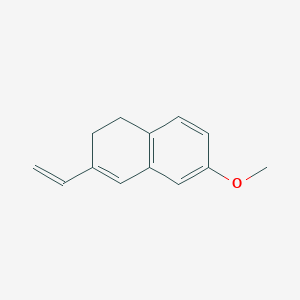
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
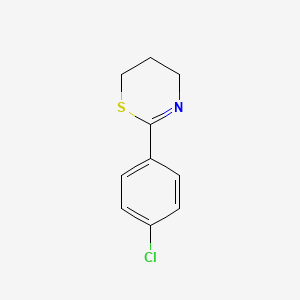
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
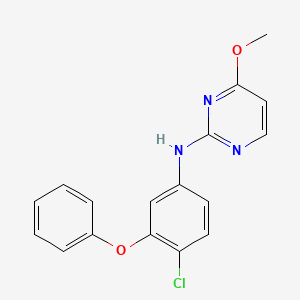
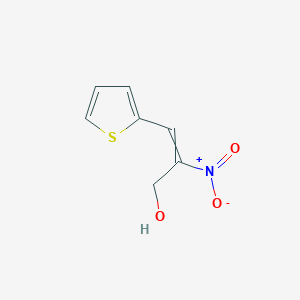
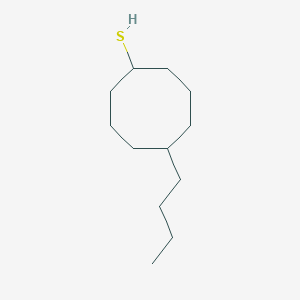
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
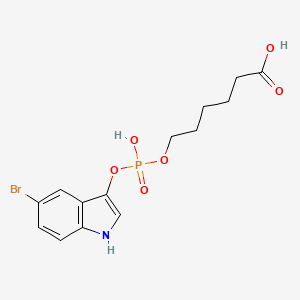
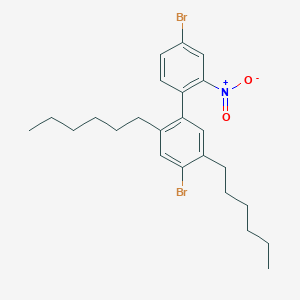
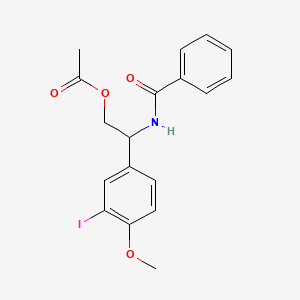
phosphane}](/img/structure/B14202873.png)
